Cas no 2207-28-5 (4-Chloro-2,1,3-benzothiadiazole)
4-Chloro-2,1,3-benzothiadiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-Chlorobenzo[c][1,2,5]thiadiazole
- 2,1,3-Benzothiadiazole,4-chloro-
- 4-chloro-2,1,3-benzothiadiazole
- 4-Chlor-2,1,3-benzothiadiazol
- 4-Chlor-benz< 2,1,3> thiadiazol
- 4-Chlor-benzo[1,2,5]thiadiazol
- 4-Chlor-benzo-2,1,3-thiadiazol
- 4-chloro-benzo[1,2,5]thiadiazole
- 4-chloro-benzo{2,1,3}thiadiazole
- 4-chlorobenzo-2,1,3-thiadiazole
- AC1L77DQ
- AK143734
- NSC202729
- 2,1,3-Benzothiadiazole, 4-chloro-
- 4-chlorobenz-2,1,3-thiadiazole
- IEKBSYUNNVXOCB-UHFFFAOYSA-N
- FCH1166458
- AX8282974
- AS-61303
- SCHEMBL10843606
- DTXSID10308221
- NSC 202729
- AKOS005151944
- EN300-6490061
- 4-chloro-2, 1, 3-benzothiadiazole
- NSC-202729
- CS-0155626
- SY341801
- Z1255433948
- D70733
- MFCD17168971
- 2207-28-5
- CAA20728
- DTXCID90259348
- 4-Chloro-2,1,3-benzothiadiazole
-
- MDL: MFCD17168971
- Inchi: 1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
- InChI Key: IEKBSYUNNVXOCB-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC2C1=NSN=2
Computed Properties
- Exact Mass: 169.97069
- Monoisotopic Mass: 169.9705470g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54
- XLogP3: 2.4
Experimental Properties
- PSA: 25.78
- LogP: 2.34470
4-Chloro-2,1,3-benzothiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD110-250mg |
4-Chloro-2,1,3-benzothiadiazole |
2207-28-5 | 95+% | 250mg |
2877CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UD110-100mg |
4-Chloro-2,1,3-benzothiadiazole |
2207-28-5 | 95+% | 100mg |
720.0CNY | 2021-07-17 | |
| Chemenu | CM152897-1g |
4-chlorobenzo[c][1,2,5]thiadiazole |
2207-28-5 | 95% | 1g |
$926 | 2021-06-09 | |
| Alichem | A019099286-5g |
4-Chlorobenzo[c][1,2,5]thiadiazole |
2207-28-5 | 95% | 5g |
$804.00 | 2023-09-02 | |
| Alichem | A019099286-10g |
4-Chlorobenzo[c][1,2,5]thiadiazole |
2207-28-5 | 95% | 10g |
$1278.36 | 2023-09-02 | |
| Alichem | A019099286-25g |
4-Chlorobenzo[c][1,2,5]thiadiazole |
2207-28-5 | 95% | 25g |
$2030.10 | 2023-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C901475-250mg |
4-Chlorobenzo[c][1,2,5]thiadiazole |
2207-28-5 | ≥95% | 250mg |
2,250.00 | 2021-05-17 | |
| abcr | AB539072-250 mg |
4-Chlorobenzo[c][1,2,5]thiadiazole; . |
2207-28-5 | 250MG |
€233.90 | 2023-07-11 | ||
| abcr | AB539072-1 g |
4-Chlorobenzo[c][1,2,5]thiadiazole; . |
2207-28-5 | 1g |
€572.10 | 2023-07-11 | ||
| Apollo Scientific | OR500034-250mg |
4-Chlorobenzo[c][1,2,5]thiadiazole |
2207-28-5 | 95+% | 250mg |
£35.00 | 2025-02-20 |
4-Chloro-2,1,3-benzothiadiazole Suppliers
4-Chloro-2,1,3-benzothiadiazole Related Literature
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1. Reduction of nitro-compoundsIan D. Entwistle,Alan E. Jackson,Robert A. W. Johnstone,Robert P. Telford J. Chem. Soc. Perkin Trans. 1 1977 443
Additional information on 4-Chloro-2,1,3-benzothiadiazole
4-Chloro-2,1,3-benzothiadiazole: A Versatile Scaffold in Modern Chemistry and Materials Science
4-Chloro-2,1,3-benzothiadiazole (CAS No. 2207-28-5) is a heterocyclic compound that has garnered significant attention in both academic and industrial research settings over the past decade. This compound, characterized by its benzothiadiazole core with a chloro substituent at the 4-position, exhibits a unique combination of electronic and steric properties that make it an ideal building block for a wide range of applications. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.
The benzothiadiazole ring system is a well-established motif in medicinal chemistry due to its ability to engage in π-π stacking interactions and hydrogen bonding. The presence of the chloro group in 4-Chloro-2,1,3-benzothiadiazole introduces additional reactivity and tunability, enabling researchers to tailor its properties for specific applications. For instance, in a 2023 study published in Journal of Medicinal Chemistry, this compound was identified as a key intermediate in the synthesis of a novel class of antitumor agents that demonstrated enhanced cell permeability and target specificity compared to existing analogs. The chloro substituent was found to play a critical role in modulating the compound's lipophilicity, which directly influenced its bioavailability and metabolic stability.
One of the most promising applications of 4-Chloro-2,1,3-benzothiadiazole lies in the field of organic electronics. Recent research from the Advanced Materials journal (2024) highlighted its use as a non-doped hole-transporting material in perovskite solar cells. The compound's high thermal stability (decomposition temperature >350°C) and low ion migration rates were attributed to the benzothiadiazole scaffold's inherent rigidity and the chloro group's ability to form electrostatic interactions with the perovskite layer. This breakthrough has the potential to address one of the major challenges in next-generation photovoltaics: achieving long-term operational stability under harsh environmental conditions.
In the domain of analytical chemistry, 4-Chloro-2,1,3-benzothiadiazole has emerged as an effective fluorescent probe for heavy metal detection. A 2024 study in ACS Sensors demonstrated that the compound forms highly selective complexes with mercury(II) ions through a coordination mechanism involving the sulfur atom in the benzothiadiazole ring. The resulting fluorescence quenching effect was found to be linearly correlated with mercury concentration in aqueous solutions, enabling quantitative detection down to 0.1 ppb levels. This application is particularly relevant in environmental monitoring and toxicological research, where trace metal analysis is critical for regulatory compliance and public health.
The synthesis of 4-Chloro-2,1,3-benzothiadiazole has also seen significant optimization in recent years. Traditional methods involving thionyl chloride and amine coupling have been largely replaced by green chemistry approaches that utilize microwave-assisted reactions and solvent-free conditions. A 2023 paper in Green Chemistry reported a one-pot synthesis protocol with over 95% yield and minimal waste generation. This advancement aligns with the growing emphasis on sustainable chemical processes in the pharmaceutical and materials industries, where reducing environmental impact is a key priority.
Looking ahead, 4-Chloro-2,1,3-benzothiadiazole is expected to play a pivotal role in the development of smart materials with stimuli-responsive properties. Researchers at MIT have recently explored its potential as a self-healing component in polymer composites, where the benzothiadiazole scaffold facilitates reversible covalent bonding under UV irradiation. This innovation could revolutionize industries ranging from aerospace engineering to biomedical devices, where material durability and long-term performance are paramount.
As the scientific community continues to uncover new applications for 4-Chloro-2,1,3-benzothiadiazole, its versatile chemical structure and exceptional physicochemical properties position it as a cornerstone molecule for future technological advancements. From drug discovery to environmental monitoring, and from renewable energy to self-repairing materials, the compound's impact is poised to grow exponentially in the coming years.
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